molecular formula C17H14N4O3S B2455441 N-(1-(furan-2-carbonyl)indolin-6-yl)-4-methyl-1,2,3-thiadiazole-5-carboxamide CAS No. 1207055-39-7

N-(1-(furan-2-carbonyl)indolin-6-yl)-4-methyl-1,2,3-thiadiazole-5-carboxamide

Cat. No. B2455441
CAS RN: 1207055-39-7
M. Wt: 354.38
InChI Key: RKJONNHQEQKJKI-UHFFFAOYSA-N
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Description

N-(1-(furan-2-carbonyl)indolin-6-yl)-4-methyl-1,2,3-thiadiazole-5-carboxamide is a synthetic compound that has gained significant attention in scientific research due to its potential therapeutic applications. This compound is commonly referred to as FIT-039 and has been found to exhibit promising pharmacological properties. In

Scientific Research Applications

Antibacterial, Antifungal, and Antitubercular Activities

Antimicrobial Properties

A study focused on tetrahydropyrimidine–isatin hybrids, closely related to the chemical structure of interest, highlighted their potential as antibacterial, antifungal, and antitubercular agents. These compounds were synthesized and characterized, demonstrating significant activity against various microbial strains (Akhaja & Raval, 2012).

Synthesis and Characterization of Novel Compounds

Novel Compound Synthesis

Research on the synthesis and properties of related compounds, such as 2-(furan-2-yl)thiazolo[5,4-f]quinoline and 2-(furan-2-yl)benzo[e][1,3]benzothiazole, demonstrated the creation of new molecules with potential for further chemical modification and study. These compounds were prepared through a series of reactions and characterized for their structural properties (El’chaninov & Aleksandrov, 2017; Aleksandrov & El’chaninov, 2017).

Anticancer Activities and Molecular Docking

EGFR Inhibition and Anticancer Activity

Studies have shown that certain derivatives, specifically N-(furan-2-ylmethyl)-1H-indole-3-carboxamide derivatives, act as epidemal growth factor receptor (EGFR) inhibitors with promising anticancer activities. These compounds exhibited potent cytotoxic activities against various cancer cell lines, highlighting their potential as novel anticancer agents. The molecular docking studies further supported their mode of action as EGFR inhibitors (Lan et al., 2017; Zhang et al., 2017).

Experimental and Theoretical Investigations

Antimicrobial and Molecular Characterization

A thiazole-based heterocyclic amide was synthesized and evaluated for its antimicrobial activity. The compound demonstrated good activity against a range of microorganisms, suggesting potential for pharmacological and medical applications. Experimental and theoretical investigations, including density functional theory (DFT) modeling and Hirshfeld surface analysis, provided insights into the molecular and electronic structures of the compound (Cakmak et al., 2022).

properties

IUPAC Name

N-[1-(furan-2-carbonyl)-2,3-dihydroindol-6-yl]-4-methylthiadiazole-5-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H14N4O3S/c1-10-15(25-20-19-10)16(22)18-12-5-4-11-6-7-21(13(11)9-12)17(23)14-3-2-8-24-14/h2-5,8-9H,6-7H2,1H3,(H,18,22)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RKJONNHQEQKJKI-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(SN=N1)C(=O)NC2=CC3=C(CCN3C(=O)C4=CC=CO4)C=C2
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H14N4O3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

354.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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